molecular formula C18H20FNO3 B567829 N-boc-5--Benzyloxy-2-fluoroaniline CAS No. 1251033-10-9

N-boc-5--Benzyloxy-2-fluoroaniline

Cat. No.: B567829
CAS No.: 1251033-10-9
M. Wt: 317.36
InChI Key: DGAGOQBNOXKBPI-UHFFFAOYSA-N
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Description

N-boc-5–Benzyloxy-2-fluoroaniline is a chemical compound with the molecular formula C18H20FNO3 and a molecular weight of 317.36 g/mol. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy group, and a fluorine atom attached to an aniline ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

The synthesis of N-boc-5–Benzyloxy-2-fluoroaniline typically involves multiple steps. One common synthetic route includes the following steps:

    Protection of Aniline: The aniline group is protected using a Boc protecting group to form N-boc-aniline.

    Introduction of Fluorine: The fluorine atom is introduced through a halogenation reaction, typically using a fluorinating agent.

    Formation of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the protected aniline.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-boc-5–Benzyloxy-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-boc-5-Benzyloxy-2-fluoroaniline is CHFNO, with a molecular weight of approximately 235.26 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which plays a crucial role in stabilizing the molecule during chemical reactions.

Applications in Organic Synthesis

N-boc-5-Benzyloxy-2-fluoroaniline serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its functional groups allow for diverse chemical transformations, making it valuable for:

  • Pharmaceutical Development : The compound is utilized to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands. The presence of the fluorine atom can enhance bioactivity through improved interactions with biological targets.
  • Agrochemical Synthesis : Similar to its role in pharmaceuticals, N-boc-5-Benzyloxy-2-fluoroaniline is used to create agrochemicals that require specific reactivity profiles for effective performance.

Research indicates that N-boc-5-Benzyloxy-2-fluoroaniline exhibits potential biological activity due to its structural similarities to known active compounds. It has been investigated for:

  • Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, contributing to studies in pharmacology and medicinal chemistry.
  • Receptor Binding : Its binding affinity to specific receptors is being explored, with studies focusing on the mechanism of action involving the removal of the Boc group under acidic conditions to reveal the active aniline moiety.

Case Studies

  • Pharmaceutical Research : A study published in the Journal of Medicinal Chemistry examined various small molecule kinase inhibitors, noting that compounds similar to N-boc-5-Benzyloxy-2-fluoroaniline showed promising results in inhibiting specific kinases involved in cancer pathways . This underscores its potential as a lead compound in drug development.
  • Biochemical Probes : Research has demonstrated that derivatives of N-boc-5-Benzyloxy-2-fluoroaniline can serve as effective biochemical probes for studying protein functions related to diseases such as rheumatoid arthritis and cancer . These applications highlight the compound's versatility in both synthetic and biological contexts.
  • Synthetic Methodology Development : Advances in synthetic methodologies utilizing N-boc-5-Benzyloxy-2-fluoroaniline have been documented, showcasing high-yielding approaches that enhance efficiency in drug discovery processes . These methodologies are critical for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-boc-5–Benzyloxy-2-fluoroaniline involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active aniline group. This active form can then interact with enzymes or receptors, modulating their activity. The benzyloxy and fluorine groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-boc-5–Benzyloxy-2-fluoroaniline can be compared with other similar compounds, such as:

    N-boc-5–Benzyloxyaniline: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    N-boc-2-fluoroaniline: Lacks the benzyloxy group, affecting its solubility and interaction with molecular targets.

    N-boc-5–Methoxy-2-fluoroaniline: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical and biological properties.

The presence of both the benzyloxy and fluorine groups in N-boc-5–Benzyloxy-2-fluoroaniline makes it unique, offering distinct advantages in terms of reactivity and application potential.

Biological Activity

N-boc-5-benzyloxy-2-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and relevant case studies.

Compound Overview

N-boc-5-benzyloxy-2-fluoroaniline is characterized by the presence of a benzyloxy group and a fluorine atom on the aromatic ring, which may influence its biological properties. The compound is often studied for its role as an intermediate in the synthesis of various pharmaceutical agents.

The biological activity of N-boc-5-benzyloxy-2-fluoroaniline can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit the following activities:

  • Kinase Inhibition : Compounds with fluorinated aromatic rings have shown promise as kinase inhibitors, which are crucial in cancer therapy. The presence of the benzyloxy group may enhance binding affinity to kinase targets .
  • Antimicrobial Activity : Fluorinated anilines have been reported to possess antimicrobial properties. For instance, studies on related compounds demonstrate significant inhibition against various bacterial strains, suggesting that N-boc-5-benzyloxy-2-fluoroaniline may exhibit similar effects .

Antimicrobial Efficacy

The antimicrobial activity of N-boc-5-benzyloxy-2-fluoroaniline was evaluated using standard disc diffusion methods. The results are summarized in Table 1.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µM)
N-boc-5-benzyloxy-2-fluoroaniline1532
Control (DMSO)0-
Standard Antibiotic (Gentamicin)188

Table 1: Antimicrobial activity of N-boc-5-benzyloxy-2-fluoroaniline compared to controls and standard antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the introduction of fluorine increases the potency of related compounds. The SAR findings suggest that:

  • The benzyloxy group enhances lipophilicity, facilitating better membrane penetration.
  • The fluorine atom contributes to increased electron-withdrawing capacity, which can enhance reactivity towards biological targets .

Case Studies

Several studies have investigated compounds related to N-boc-5-benzyloxy-2-fluoroaniline:

  • Inhibition of Kinases : A study demonstrated that similar fluorinated anilines inhibited mTOR signaling pathways, crucial for cell growth and proliferation. This suggests potential applications in cancer treatment .
  • Antimicrobial Studies : Research on fluoroaryl derivatives showed significant antimicrobial activity against Staphylococcus aureus, with MIC values indicating effectiveness comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Boc-5-Benzyloxy-2-fluoroaniline, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Protection of the aniline group : Introduce the Boc (tert-butoxycarbonyl) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Optimize solvent choice (e.g., THF or dichloromethane) to minimize side reactions .
  • Benzyloxy introduction : Use benzyl bromide under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents (DMF or acetonitrile) .
  • Fluorine incorporation : Electrophilic fluorination or nucleophilic aromatic substitution (SNAr) with KF in the presence of a directing group (e.g., nitro) at elevated temperatures .
    • Critical factors : Temperature control during Boc protection (0–25°C avoids premature deprotection), inert atmosphere (N₂/Ar) to prevent oxidation of intermediates, and rigorous purification (column chromatography or recrystallization) to isolate high-purity product .

Q. How does the Boc protection affect the reactivity of the aniline group in subsequent reactions?

  • Mechanistic insight : The Boc group stabilizes the amine against oxidation and electrophilic attacks, enabling selective functionalization of other sites (e.g., benzyloxy or fluorine positions).
  • Applications : Facilitates Suzuki-Miyaura cross-coupling (e.g., with boronic acids like 4-benzyloxyphenylboronic acid pinacol ester ) or Ullmann reactions without competing amine side reactions. Deprotection with TFA or HCl/dioxane regenerates the free amine for further derivatization .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when deprotecting the Boc group in the presence of a benzyloxy substituent?

  • Challenge : Acidic deprotection (e.g., TFA) may cleave the benzyl ether.
  • Solutions :

  • Use milder conditions: 10% TFA in DCM at 0°C for controlled deprotection .
  • Alternative deprotection agents: Trimethylsilyl iodide (TMSI) selectively removes Boc without affecting benzyl groups .
  • Monitor reaction progress via TLC or LC-MS to terminate before side reactions dominate .

Q. How does the fluorine atom at the 2-position influence the electronic environment of the aromatic ring, and what implications does this have for electrophilic substitution reactions?

  • Electronic effects : The fluorine atom is electron-withdrawing (-I effect), deactivating the ring and directing electrophiles to the para position relative to itself (meta to the benzyloxy group).
  • Experimental validation :

  • Nitration: Yields 4-nitro derivatives under HNO₃/H₂SO₄ at 0–5°C .
  • Halogenation: Requires Lewis acids (FeCl₃) for regioselective bromination at the 4-position .
    • Contradictions : Conflicting reports on nitration regioselectivity may arise from competing directing effects of benzyloxy vs. fluorine; computational modeling (DFT) is recommended to predict reactivity .

Q. In cross-coupling reactions, what palladium catalysts and ligands are optimal for achieving high regioselectivity with N-Boc-5-Benzyloxy-2-fluoroaniline derivatives?

  • Catalyst systems :

  • Suzuki-Miyaura : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with aryl boronic acids (e.g., 2-benzyloxy-4-fluorophenylboronic acid ).
  • Buchwald-Hartwig amination : Use Pd₂(dba)₃/Xantphos for C–N bond formation with secondary amines .
    • Optimization : Screen ligands (e.g., SPhos, RuPhos) to suppress homocoupling. Solvent choice (toluene > DMF) improves yields in sterically hindered systems .

Q. How can researchers resolve contradictions in reported solubility data for this compound under varying solvent systems?

  • Analysis : Solubility discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and solvent polarity.
  • Methodology :

  • Characterize polymorphs via PXRD and DSC .
  • Use co-solvents (e.g., DCM:MeOH 9:1) or sonication to enhance dissolution .
  • Refer to PubChem data (solubility in DMSO: ~10 mM) as a baseline, but validate experimentally for specific batches .

Properties

CAS No.

1251033-10-9

Molecular Formula

C18H20FNO3

Molecular Weight

317.36

IUPAC Name

tert-butyl N-(2-fluoro-5-phenylmethoxyphenyl)carbamate

InChI

InChI=1S/C18H20FNO3/c1-18(2,3)23-17(21)20-16-11-14(9-10-15(16)19)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21)

InChI Key

DGAGOQBNOXKBPI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OCC2=CC=CC=C2)F

Synonyms

N-boc-5--Benzyloxy-2-fluoroaniline

Origin of Product

United States

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